Thanatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

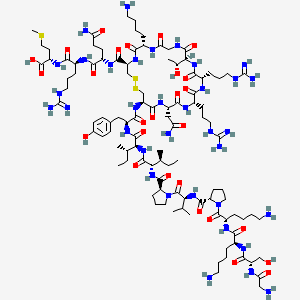

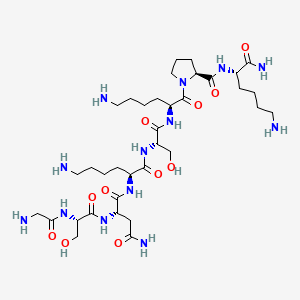

Thanatin is a naturally occurring antimicrobial peptide first isolated from the insect Podisus maculiventris. This 21-residue-long peptide contains a single disulfide bond and exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as various species of fungi . This compound has garnered significant interest due to its potential in combating drug-resistant bacteria and its multiple modes of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thanatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation between cysteine residues is typically achieved through oxidation .

Industrial Production Methods: Recombinant DNA technology is another method for producing this compound. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces this compound, which is subsequently purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Thanatin primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Amino acids, coupling reagents (e.g., HBTU, DIC), and protecting groups (e.g., Fmoc, Boc).

Disulfide Bond Formation: Oxidizing agents (e.g., iodine, air oxidation).

Major Products Formed: The primary product is the folded peptide with a single disulfide bond, which is essential for its antimicrobial activity .

Wissenschaftliche Forschungsanwendungen

Thanatin has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.

Industry: Potential use in agriculture as a biopesticide due to its antifungal properties.

Wirkmechanismus

Thanatin exerts its antimicrobial effects by disrupting the bacterial outer membrane and inhibiting the lipopolysaccharide transport system. It binds to the N-terminal β-strand of the LptA protein, disrupting its interaction with LptC and causing defects in membrane assembly . Additionally, this compound can displace divalent cations on the bacterial outer membrane, leading to the release of lipopolysaccharides and further compromising membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Thanatin is unique due to its single disulfide bond and β-hairpin structure. Similar antimicrobial peptides include:

Defensins: Cysteine-rich peptides with multiple disulfide bonds, found in various organisms.

Magainins: Amphipathic peptides isolated from frog skin, known for their broad-spectrum antimicrobial activity.

Cecropins: Linear peptides from insects, effective against Gram-negative bacteria.

This compound’s broad-spectrum activity and unique mode of action make it a promising candidate for developing new antimicrobial agents .

Eigenschaften

Molekularformel |

C103H177N35O27S3 |

|---|---|

Molekulargewicht |

2433.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-16,19-bis(3-carbamimidamidopropyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C103H177N35O27S3/c1-9-54(5)79(135-97(161)80(55(6)10-2)134-94(158)73-29-21-44-138(73)99(163)78(53(3)4)133-93(157)72-28-20-43-137(72)98(162)65(24-13-16-39-106)127-84(148)60(23-12-15-38-105)125-90(154)69(50-139)121-76(144)48-107)96(160)130-67(46-57-30-32-58(141)33-31-57)88(152)132-71-52-168-167-51-70(91(155)126-64(34-35-74(108)142)86(150)122-62(26-18-41-117-102(112)113)85(149)128-66(100(164)165)36-45-166-8)131-82(146)59(22-11-14-37-104)120-77(145)49-119-95(159)81(56(7)140)136-87(151)63(27-19-42-118-103(114)115)123-83(147)61(25-17-40-116-101(110)111)124-89(153)68(47-75(109)143)129-92(71)156/h30-33,53-56,59-73,78-81,139-141H,9-29,34-52,104-107H2,1-8H3,(H2,108,142)(H2,109,143)(H,119,159)(H,120,145)(H,121,144)(H,122,150)(H,123,147)(H,124,153)(H,125,154)(H,126,155)(H,127,148)(H,128,149)(H,129,156)(H,130,160)(H,131,146)(H,132,152)(H,133,157)(H,134,158)(H,135,161)(H,136,151)(H,164,165)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t54-,55-,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-/m0/s1 |

InChI-Schlüssel |

DCZCDYDLCVFDKH-OIOGWZQLSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)[C@@H](C)O)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(C)O)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)

![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)